molecular formula C12H21NO3 B591911 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine CAS No. 127562-53-2

4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine

Cat. No.: B591911
CAS No.: 127562-53-2
M. Wt: 227.304
InChI Key: JDGLFTXYDPTSQZ-UHFFFAOYSA-N
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Description

4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol. It is an intermediate in the synthesis of various derivatives, including those used as c-Jun N-terminal kinase inhibitors. The compound features a morpholine ring attached to a spirocyclic structure containing a 1,4-dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine typically involves the reaction of morpholine with a suitable spirocyclic precursor. One common method includes the reaction of morpholine with 1,4-dioxaspiro[4.5]decan-8-one under acidic or basic conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including azaindole derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of kinase inhibitors for treating diseases such as cancer.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: A similar spirocyclic compound with a smaller ring size.

    1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate: A derivative with a methanesulfonate group.

    4-Hydroxycyclohexan-1-one Monoethylene Ketal: Another related compound with a different functional group.

Uniqueness

4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine is unique due to its specific spirocyclic structure and the presence of a morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-3-12(15-9-10-16-12)4-2-11(1)13-5-7-14-8-6-13/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGLFTXYDPTSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N3CCOCC3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704894
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127562-53-2
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,4-dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol), morpholine (20 mL) and AcOH (1.0 mL) was stirred for 2.5 h. Sodium cyanoborohydride (8.05 g, 128.0 mmol) was then added in one portion followed by more morpholine (15 mL). An exothermic reaction occurred and the mixture was cooled for 2 min with an ice-bath. Then the mixture was stirred at room temperature for 16 h. Ethanol (120 mL) and water (28 mL) were added to the resulting thick slurry and the white solid filtered, washed with ethanol (2×) and the filtrate concentrated. Ethyl acetate was then added, the precipitate filtered off, washed with ethyl acetate and the filtrate concentrated. The residual oil was purified by Kugelrohr distillation to give 1 (9.03 g, 62%; b.p.140° C./0.05 mmHg) as a clear oil which solidifies on standing.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
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8.05 g
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reactant
Reaction Step Two
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15 mL
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reactant
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Quantity
28 mL
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solvent
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120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium triacetoxyborohydride (382 g, 1.8 mol) was added in one portion to a mixture of 1,4-dioxaspiro[4.5]decan-8-one (200.0 g, 1.28 mol), morpholine (111.4 g, 1.28 mol) and glacial AcOH (73.2 mL, 1.28 mol) in 1,2-dichloroethane (4 L). A slightly exothermic reaction occurred accompanied by increase in temperature by 12° C. Then the mixture was stirred at room temperature overnight. The reaction was quenched by the addition of 10% aqueous NaOH (1.8 L) over a period of 20 min. The organic layer was separated, washed with brine (1 L), dried over MgSO4 and concentrated to afford 1 (237.66 g) as white solid. The aqueous layer was extracted with AcOEt (4×300 mL). Combined extracts were washed with brine (1 L), dried over MgSO4 and concentrated to furnish additional portion of 1 (44 g) as an off-white solid. Total yield of 1 (281.66 g, 97%). 1H NMR data identical with the data obtained earlier.
Quantity
382 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
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111.4 g
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reactant
Reaction Step One
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Quantity
73.2 mL
Type
reactant
Reaction Step One
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4 L
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

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